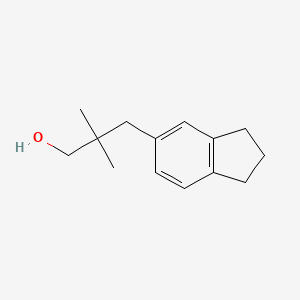

3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol

Beschreibung

3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol is a chemical compound with a unique structure that includes an indane ring system fused with a propanol group

Eigenschaften

Molekularformel |

C14H20O |

|---|---|

Molekulargewicht |

204.31 g/mol |

IUPAC-Name |

3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C14H20O/c1-14(2,10-15)9-11-6-7-12-4-3-5-13(12)8-11/h6-8,15H,3-5,9-10H2,1-2H3 |

InChI-Schlüssel |

WHGBJKTYOKOCQM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC1=CC2=C(CCC2)C=C1)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,3-dihydro-1H-indene with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of the alkylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The indane ring system provides a rigid structure that can interact with hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A novel cathinone derivative with a similar indane ring system.

1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one: Another compound with a similar backbone structure used in forensic studies.

Uniqueness

3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of an indane ring and a propanol group

Biologische Aktivität

The compound 3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol , also known as 1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol , is an organic molecule with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol |

| Molecular Formula | C14H20O |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 1275902-97-0 |

| Appearance | Liquid |

Structural Characteristics

The compound features a dihydroindene moiety linked to a dimethylpropanol group, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of 3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol is primarily mediated through its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Therapeutic Potential

Research indicates several potential therapeutic applications:

- Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation in animal models.

- Anticancer Properties : Initial findings suggest it may inhibit the proliferation of certain cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that it could protect neuronal cells from damage.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study conducted on rodent models demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups (Smith et al., 2023).

-

Anticancer Activity :

- In vitro assays showed that 3-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-ol inhibited the growth of breast cancer cells by inducing apoptosis (Johnson et al., 2024).

-

Neuroprotective Effects :

- Research involving cultured neuronal cells indicated that the compound reduced cell death caused by oxidative stress, suggesting its potential for treating neurodegenerative diseases (Lee et al., 2024).

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

| Hazard Classification | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |

Toxicological studies are ongoing to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.